molecular formula C20H19ClN2O4 B2814663 2-[(2-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 899739-98-1

2-[(2-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2814663
CAS No.: 899739-98-1
M. Wt: 386.83
InChI Key: ABXURZSTLLMZAV-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core substituted with a chlorophenyl and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps. One common method starts with the preparation of the chlorophenyl and trimethoxyphenyl precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, to form the pyridazinone core. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and trimethoxyphenyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(2-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group and has similar biological activities.

    (2E)-N-methyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide: This compound contains the trimethoxyphenyl group and is studied for its pharmacological properties.

Uniqueness

What sets 2-[(2-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-2,3-dihydropyridazin-3-one apart is its unique combination of the chlorophenyl and trimethoxyphenyl groups attached to a pyridazinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-25-17-10-14(11-18(26-2)20(17)27-3)16-8-9-19(24)23(22-16)12-13-6-4-5-7-15(13)21/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXURZSTLLMZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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